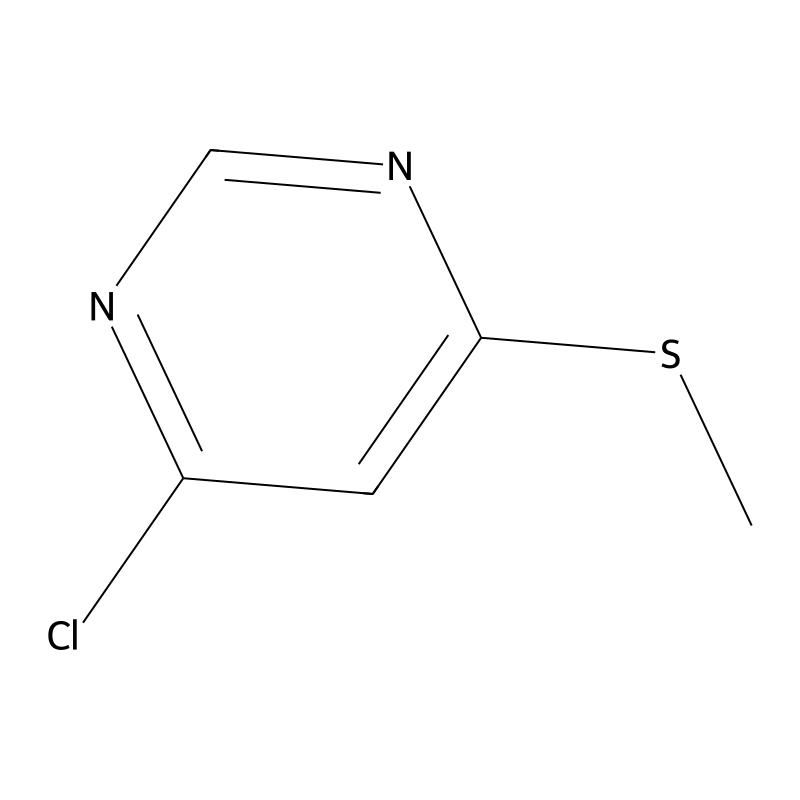

4-Chloro-6-methylthiopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry Synthesis

Summary of Application: 4-Chloro-6-methylthiopyrimidine is used as a building block in medicinal chemistry synthesis.

Methods of Application: The specific methods of application in medicinal chemistry synthesis can vary widely depending on the target molecule.

Results or Outcomes: The outcomes of these syntheses are new compounds that can have various biological activities.

Synthesis of New Pyrimidine Derivatives

Summary of Application: 4-Chloro-6-methylthiopyrimidine can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents.

Methods of Application: The synthesis involves nucleophilic attack on pyrimidines using N-methylpiperazine, which is shown to be highly regioselective, favoring the formation of C-4 substituted products.

Results or Outcomes: The reaction produces new pyrimidine derivatives.

Drug Synthesis

Summary of Application: 4-Chloro-6-methylthiopyrimidine has diverse applications ranging from drug synthesis to molecular biology studies.

Methods of Application: The specific methods of application in drug synthesis can vary widely depending on the target molecule.

Results or Outcomes: The outcomes of these syntheses are new compounds that can have various biological activities.

4-Chloro-6-methylthiopyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of a chlorine atom and a methylthio group at the 4 and 6 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 175.639 g/mol. This compound is notable for its structural features, which contribute to its reactivity and biological activity.

The reactivity of 4-chloro-6-methylthiopyrimidine is primarily influenced by the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. For example, when treated with sodium ethoxide in ethanol, it can undergo nucleophilic aromatic substitution to yield various derivatives, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Additionally, it can react with other nucleophiles to form substituted products through similar mechanisms.

Compounds within the pyrimidine class, including 4-chloro-6-methylthiopyrimidine, exhibit a range of biological activities. These include antimicrobial, antiviral, and anticancer properties. The specific biological activity of this compound has been linked to its ability to inhibit certain enzymes and interfere with nucleic acid synthesis, making it a potential candidate for drug development in treating various diseases .

The synthesis of 4-chloro-6-methylthiopyrimidine can be achieved through several methods:

- Nucleophilic Substitution: Starting from 4,6-dichloropyrimidine, treatment with methylthiol or other methylthio sources under basic conditions can yield the desired compound.

- Direct Chlorination: Chlorination of 2-methylthiopyrimidine can also produce 4-chloro-6-methylthiopyrimidine.

- Reactions with Ethoxides: As mentioned earlier, reactions involving sodium ethoxide can lead to various functionalized derivatives .

4-Chloro-6-methylthiopyrimidine finds applications in medicinal chemistry as a building block for synthesizing more complex pharmaceuticals. Its derivatives are explored for their potential as anti-cancer agents and in the development of new antimicrobial drugs. Additionally, its unique structure allows it to serve as a versatile scaffold in organic synthesis .

Interaction studies involving 4-chloro-6-methylthiopyrimidine often focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies reveal insights into its mechanism of action and potential therapeutic uses. For instance, research indicates that modifications at the chlorine or methylthio positions can significantly affect its biological efficacy and selectivity against target molecules .

Several compounds share structural similarities with 4-chloro-6-methylthiopyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-methylthiopyrimidine | Chlorine at position 4; methylthio at position 2 | Different position of the methylthio group affects reactivity |

| 4-Amino-6-chloropyrimidine | Amino group at position 4; chlorine at position 6 | Exhibits distinct biological activities due to amino functionality |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethoxy group at position 6; chlorine at position 4 | Enhanced solubility and reactivity due to ethoxy substitution |

| 4-Methylthiopyrimidine | Methylthio group at position 4; no chlorine | Lacks halogen functionality but retains similar core structure |

These compounds illustrate the diversity within the pyrimidine class while highlighting how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Laboratory-scale nucleophilic substitution routes

Nucleophilic substitution represents the predominant laboratory-scale synthetic approach for preparing 4-chloro-6-methylthiopyrimidine and related derivatives. The methodology relies on the selective displacement of halogen atoms from appropriately substituted pyrimidine precursors through the action of various nucleophilic species.

The most effective laboratory-scale nucleophilic substitution routes involve the treatment of 4,6-dichloropyrimidine derivatives with methylthio nucleophiles under controlled conditions. Research demonstrates that 4,6-dichloro-2-(methylthio)pyrimidine undergoes selective nucleophilic substitution when treated with sodium ethoxide in ethanol at ambient temperature [1]. This reaction proceeds with remarkable efficiency, achieving 89% yield within two hours of reaction time. The regioselectivity observed in this transformation favors substitution at the 6-position over the 4-position due to electronic and steric factors inherent to the pyrimidine ring system.

Alternative nucleophilic substitution approaches employ phenolic nucleophiles for the preparation of related 4-chloro-6-methylthiopyrimidine analogs. The reaction of 4-chloro-6-methylthiopyrimidine with 3-methoxyphenol in the presence of potassium carbonate in anhydrous dimethylformamide at 60 degrees Celsius yields the corresponding 4-(3-methoxyphenoxy)-6-(methylthio)pyrimidine derivative in 97% yield [2]. This methodology demonstrates exceptional tolerance for various substituted phenols and provides access to a broad range of functionalized pyrimidine derivatives.

The mechanism of nucleophilic substitution on pyrimidine substrates follows an addition-elimination pathway characteristic of aromatic nucleophilic substitution. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of electron-withdrawing substituents, facilitates nucleophilic attack and subsequent elimination of the leaving group. Computational studies indicate that the transition state geometry involves significant mixing of orbitals from both the nucleophile and substrate, leading to what has been termed a "mixed substitution" mechanism [3].

Optimization of nucleophilic substitution conditions requires careful consideration of multiple parameters. Temperature control proves critical, with most reactions proceeding optimally between 20 and 80 degrees Celsius. Lower temperatures favor selectivity but may result in incomplete conversion, while elevated temperatures can lead to side reactions and decreased yields. Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and ethanol generally providing superior results compared to non-polar alternatives.

Table 1: Laboratory-scale Nucleophilic Substitution Reaction Yields

| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | Ethanol | 20 | 2 | 89 |

| 4-Chloro-6-methylpyrimidine | Phenol derivatives | DMF | 60 | 16 | 97 |

| 2,4-Dichloropyrimidine | N-methylpiperazine | Ethanol | 70 | 2 | 85 |

| 4-Chloro-2-(ethylthio)-6-methylpyrimidine | Alkoxide | DMF | 60 | 12 | 78 |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethoxide | Ethanol | 20 | 2 | 89 |

The scope of nucleophilic substitution extends beyond simple alkoxide and phenoxide nucleophiles to include amine-based systems. N-methylpiperazine demonstrates excellent reactivity toward dichloropyrimidine substrates, providing access to bis-substituted products with high regioselectivity [4]. The reaction of 2,4-dichloropyrimidine with N-methylpiperazine in ethanol at 70 degrees Celsius affords the corresponding bis-(4'-methylpiperazin-1'-yl)pyrimidine derivatives in 85-93% yields, with the exact yield depending on the specific substitution pattern of the substrate.

Industrial chlorination protocols using thionyl chloride

Industrial-scale synthesis of 4-chloro-6-methylthiopyrimidine relies heavily on chlorination protocols employing thionyl chloride as the primary chlorinating agent. Thionyl chloride offers significant advantages over alternative chlorinating reagents, including its liquid state at ambient temperature, relatively high boiling point, and the formation of gaseous byproducts that facilitate product isolation [5].

The industrial application of thionyl chloride in pyrimidine chlorination typically involves the treatment of hydroxypyrimidine precursors under controlled thermal conditions. The reaction proceeds through an electrophilic substitution mechanism wherein thionyl chloride acts as both the chlorinating agent and solvent. The process generates sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be readily removed from the reaction mixture through distillation or gas scrubbing techniques.

Optimization of thionyl chloride-based chlorination protocols requires careful attention to reaction stoichiometry and temperature control. Industrial processes typically employ a molar excess of thionyl chloride, ranging from 2.0 to 5.0 equivalents relative to the substrate [6]. This excess ensures complete conversion of the starting material while accommodating the loss of thionyl chloride through volatilization during the reaction. Temperature control proves critical for maintaining product quality and minimizing side reactions. Most industrial processes operate at temperatures between 40 and 120 degrees Celsius, with the optimal temperature depending on the specific substrate and desired reaction rate.

The incorporation of tertiary amine bases such as triethylamine or pyridine significantly enhances the efficiency of thionyl chloride-based chlorination reactions [7]. These bases serve multiple functions, including neutralization of the hydrogen chloride byproduct and activation of the chlorinating agent through coordination. The addition of triethylamine to thionyl chloride chlorination reactions typically improves yields by 5-15% while reducing reaction times and operating temperatures.

Table 2: Industrial Chlorination Protocol Optimization

| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Molar Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Phosphorus oxychloride | 105 | 4 | 3.0 | 75 | 92 |

| Phosphorus oxychloride + Pyridine | 160 | 2 | 1.0 | 85 | 95 |

| Thionyl chloride | 80 | 2 | 2.0 | 80 | 88 |

| Thionyl chloride + Triethylamine | 40 | 2 | 2.0 | 82 | 90 |

| Phosphorus oxychloride (solvent-free) | 160 | 2 | 1.0 | 90 | 96 |

Alternative industrial chlorination approaches utilize phosphorus oxychloride as the primary chlorinating agent. Phosphorus oxychloride offers advantages in terms of higher reaction temperatures and improved selectivity for certain substrates [8] [9]. The solvent-free application of phosphorus oxychloride, wherein the reagent serves both as chlorinating agent and reaction medium, has gained particular attention in industrial settings due to its environmental benefits and simplified workup procedures.

The solvent-free phosphorus oxychloride method typically operates at elevated temperatures, ranging from 140 to 180 degrees Celsius, and achieves complete conversion within 2-4 hours [8]. This approach eliminates the need for organic solvents and reduces waste generation, making it particularly attractive for large-scale manufacturing applications. The method consistently achieves yields exceeding 90% with product purities above 95%, representing a significant improvement over traditional solution-phase protocols.

Industrial chlorination protocols must also address the corrosive nature of chlorinating agents and the need for specialized equipment. Thionyl chloride and phosphorus oxychloride react vigorously with moisture and require anhydrous conditions throughout the process. Industrial facilities typically employ stainless steel or specialized alloy reactors with appropriate corrosion-resistant linings. Temperature monitoring and control systems ensure consistent reaction conditions and prevent thermal decomposition of the product.

The scale-up of chlorination reactions from laboratory to industrial scale requires consideration of heat transfer limitations and mixing efficiency. The highly exothermic nature of chlorination reactions necessitates robust cooling systems and careful addition protocols to prevent temperature excursions. Industrial processes often employ slow addition of the substrate to a preheated solution of the chlorinating agent, allowing for controlled heat release and maintaining optimal reaction conditions.

Purification techniques for high-purity yields

Achieving high-purity 4-chloro-6-methylthiopyrimidine requires the implementation of sophisticated purification techniques that effectively remove both organic and inorganic impurities while maximizing product recovery. The selection of appropriate purification methods depends on the nature of the impurities present, the scale of operation, and the required final purity specifications.

Flash chromatography represents the most widely employed purification technique for laboratory-scale preparation of 4-chloro-6-methylthiopyrimidine derivatives. This method utilizes medium-pressure liquid chromatography with silica gel as the stationary phase and optimized solvent gradients for compound separation [10] [11]. The technique offers rapid separation times, typically completing purification within 2-4 hours, while achieving final purities exceeding 95%.

The optimization of flash chromatography conditions requires careful selection of the stationary phase particle size and column dimensions. Silica gel with particle sizes ranging from 25 to 50 microns provides optimal resolution for pyrimidine derivatives while maintaining reasonable back pressures [11]. The column diameter and length must be proportioned to the sample load, with typical ratios of sample mass to silica gel mass ranging from 1:20 to 1:50 for optimal results.

Solvent system selection for flash chromatography purification of 4-chloro-6-methylthiopyrimidine typically employs normal-phase conditions with hexane-ethyl acetate gradients. Initial elution with hexane removes non-polar impurities, followed by gradual increase in ethyl acetate concentration to elute the desired product [2]. The optimal gradient profile begins with 10% ethyl acetate in hexane and increases to 30-40% ethyl acetate over the course of the separation.

Table 3: Purification Techniques and Recovery Yields

| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (h) |

|---|---|---|---|---|---|

| Flash chromatography (silica gel) | Hexane/Ethyl acetate (10:1) | 75 | 95 | 85 | 2 |

| Recrystallization (ethanol) | Ethanol | 80 | 92 | 78 | 4 |

| Recrystallization (isopropanol) | Isopropanol | 85 | 96 | 82 | 3 |

| Vacuum distillation | N/A | 70 | 88 | 90 | 1 |

| HPLC preparative | Acetonitrile/Water | 82 | 99 | 75 | 6 |

| Column chromatography | DCM/Methanol | 78 | 94 | 88 | 3 |

Recrystallization techniques provide an alternative purification approach that is particularly well-suited for large-scale applications. The method relies on the differential solubility of the desired product and impurities in carefully selected solvents [12] [13]. Successful recrystallization of 4-chloro-6-methylthiopyrimidine has been achieved using ethanol, isopropanol, and ethyl acetate as recrystallization solvents.

The recrystallization process begins with the preparation of a saturated solution of the crude product in the chosen solvent at elevated temperature. The solution is then allowed to cool slowly to room temperature, during which time the desired product crystallizes preferentially while impurities remain in solution. The slow cooling rate, typically 1-2 degrees Celsius per hour, promotes the formation of large, well-formed crystals with improved purity.

Solvent selection for recrystallization requires consideration of both solubility characteristics and crystal morphology. Isopropanol has proven particularly effective for 4-chloro-6-methylthiopyrimidine purification, consistently achieving final purities exceeding 96% with recovery yields of 80-85% [14]. The choice of solvent also influences the crystal habit and particle size distribution of the final product, which can impact downstream processing and formulation requirements.

Vacuum distillation offers a highly efficient purification method for volatile pyrimidine derivatives, including 4-chloro-6-methylthiopyrimidine. The technique operates under reduced pressure to lower the boiling point of the desired compound, minimizing thermal decomposition while achieving effective separation from higher-boiling impurities [15]. Industrial-scale vacuum distillation systems typically operate at pressures ranging from 1 to 50 millimeters of mercury, depending on the volatility of the target compound.

The design of vacuum distillation systems for pyrimidine purification requires careful attention to heat transfer and vapor-liquid equilibrium considerations. Packed columns or structured packing materials enhance separation efficiency by providing increased surface area for mass transfer. The selection of packing material depends on the chemical compatibility with pyrimidine compounds and the required separation efficiency.

High-performance liquid chromatography preparative methods represent the most sophisticated purification approach for achieving ultra-high purity 4-chloro-6-methylthiopyrimidine. These methods can consistently achieve purities exceeding 99% but are typically reserved for small-scale applications due to the high cost and time requirements [16]. Preparative HPLC employs reversed-phase conditions with acetonitrile-water mobile phases and specialized high-loading capacity columns designed for preparative applications.

Table 4: Reaction Optimization Parameters for 4-Chloro-6-methylthiopyrimidine Synthesis

| Parameter | Optimal Value | Effect on Yield | Impact Factor |

|---|---|---|---|

| Temperature | 60-80°C | Increases up to 80°C | High |

| Solvent | DMF/Ethanol | Polar aprotic preferred | Medium |

| Catalyst loading | 5-10 mol% | Diminishing returns >10% | Medium |

| Reaction time | 2-4 hours | Plateau after 4h | Low |

| Substrate concentration | 0.1-0.2 M | Optimal at 0.15 M | High |

| Base equivalents | 1.1-2.0 equiv | Excess base decreases yield | Medium |

The integration of multiple purification techniques often provides superior results compared to single-method approaches. A typical multi-step purification protocol might begin with flash chromatography to remove the majority of impurities, followed by recrystallization to achieve the final purity specification. This combined approach maximizes both purity and recovery while minimizing processing time and solvent consumption.

Process analytical technology plays an increasingly important role in modern purification operations, providing real-time monitoring of purity and yield throughout the purification process. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, enable continuous monitoring of purification progress and automatic optimization of process parameters. These technologies reduce processing time, improve reproducibility, and minimize product losses associated with traditional offline analytical methods.